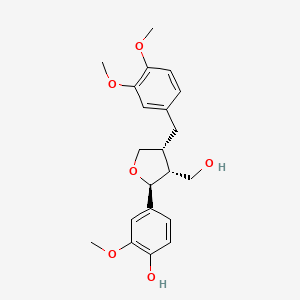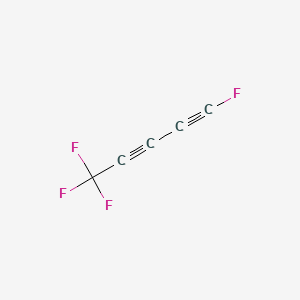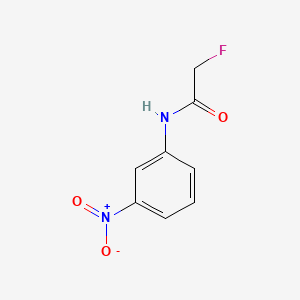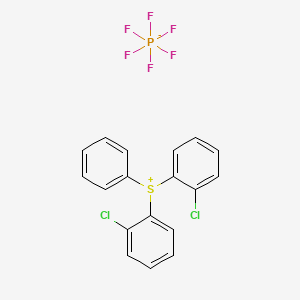
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is a sulfonium salt characterized by the presence of bis(chlorophenyl)phenyl groups attached to a sulfur atom, with hexafluorophosphate as the counterion. Sulfonium salts are known for their stability and versatility in various chemical reactions, making them valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) typically involves the reaction of thioethers with alkyl halides. For example, the reaction of a bis(chlorophenyl)phenyl sulfide with a suitable alkylating agent such as methyl trifluoromethanesulfonate can yield the desired sulfonium salt. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of sulfonium salts like bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of sulfur ylides, which are valuable intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including photoacid generators for photolithography.
Mechanism of Action
The mechanism of action of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) involves the formation of a positively charged sulfonium ion, which can interact with various molecular targets. The sulfonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of alkyl or aryl groups to nucleophilic sites on target molecules. This mechanism is crucial in the formation of sulfur ylides and other reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methyl sulfate
- Triphenylsulfonium triflate
Uniqueness
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is unique due to the presence of bis(chlorophenyl)phenyl groups, which confer distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
Properties
CAS No. |
68156-03-6 |
|---|---|
Molecular Formula |
C18H13Cl2S.F6P C18H13Cl2F6PS |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
bis(2-chlorophenyl)-phenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C18H13Cl2S.F6P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
InChI Key |
CLMBFRSSQDPLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
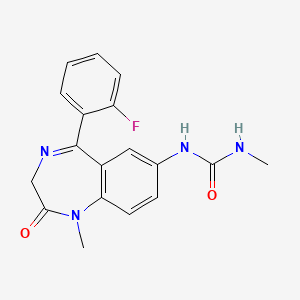
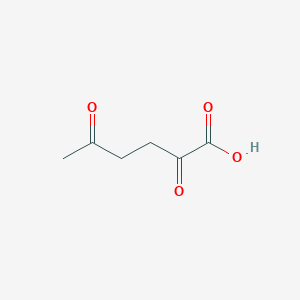
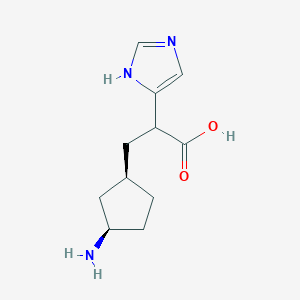
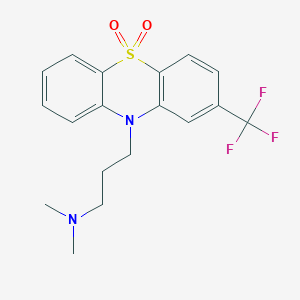

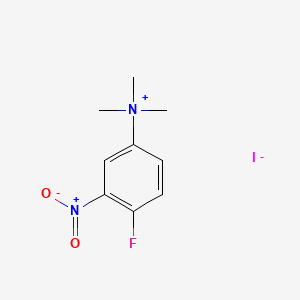
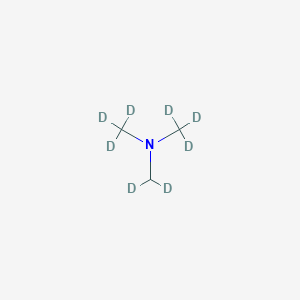
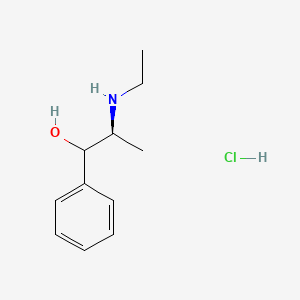
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)

